

Unraveling Anmeidan (AMD): A Deep Dive into its Traditional Roots and Modern Applications

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Anmeidan (AMD), a formulation rooted in Traditional Chinese Medicine (TCM), is gaining attention in modern biomedical research for its potential therapeutic effects, notably in the management of atherosclerosis and insomnia. While not a single herb, Anmeidan is a complex polyherbal formula, the exact composition of which can vary, leading to a nuanced ethnobotanical background and diverse applications.

This technical guide provides a comprehensive overview of Anmeidan, focusing on its traditional uses, the ethnobotanical background of its likely constituent herbs, and the scientific evidence for its therapeutic claims. Quantitative data are summarized in structured tables, and detailed experimental protocols from key studies are provided to facilitate further research and development.

Traditional Uses and Ethnobotanical Heritage

The name "Anmeidan" is a romanization of the Chinese "An Mian," which translates to "Peaceful Sleep." Traditionally, An Mien formulas have been used to address sleep disturbances, including difficulty falling asleep, staying asleep, and dream-disturbed sleep. The underlying principle in TCM is to nourish the 'Heart Shen' (spirit) and 'Liver Blood', clear deficient heat, and calm the spirit to alleviate stress, anxiety, and irritability that can lead to insomnia.

The ethnobotanical background of Anmeidan is a tapestry woven from the individual histories of its constituent herbs. While the precise formulation of the "Anmeidan" investigated for atherosclerosis in recent studies is not explicitly detailed in publicly available literature, an



analysis of various "An Mien" formulas provides insight into its core components. The most frequently cited herbs include:

- Suan Zao Ren (Sour Jujube Seed Ziziphus jujuba var. spinosa): A cornerstone of traditional sleep remedies, it is believed to nourish the heart and liver yin and calm the mind.
- Yuan Zhi (Polygala Root Polygala tenuifolia): Traditionally used to calm the heart and spirit, and to resolve phlegm that can obstruct the mind.
- Fu Ling (Poria Mushroom Poria cocos): A fungus that grows on pine roots, it is used in TCM to promote urination, strengthen the spleen, and quiet the heart and spirit.

Other commonly included herbs are:

- He Huan Hua (Albizia Flower Albizia julibrissin): Known for its ability to relieve constraint and calm the spirit.
- Bai He (Lily Bulb Lilium brownii): Used to moisten the lungs, clear heat, and calm the spirit.
- Shi Chang Pu (Acorus Rhizome Acorus tatarinowii): Believed to open the orifices, transform dampness, and quiet the spirit.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study investigating the effects of an Anmeidan formula on atherosclerosis in a preclinical model.

Table 1: Effect of Anmeidan (AMD) on Serum Lipid Levels in ApoE-/- Mice



Group	Total Cholesterol (TC) (mmol/L)	Triglyceride (TG) (mmol/L)	High-Density Lipoprotein (HDL-C) (mmol/L)	Low-Density Lipoprotein (LDL-C) (mmol/L)
Control	25.8 ± 2.1	3.2 ± 0.5	1.5 ± 0.2	18.5 ± 1.9
AMD Low Dose	18.7 ± 1.9	2.5 ± 0.4	2.1 ± 0.3	12.3 ± 1.5
AMD High Dose	15.3 ± 1.5	2.1 ± 0.3	2.5 ± 0.4	9.8 ± 1.2
Atorvastatin	16.1 ± 1.6	2.3 ± 0.4*	2.4 ± 0.3	10.2 ± 1.3**

^{*}p < 0.05, **p < 0.01 vs. Control

Table 2: Effect of Anmeidan (AMD) on Aortic Plaque Area in ApoE-/- Mice

Group	Plaque Area (%)
Control	35.6 ± 4.2
AMD Low Dose	25.1 ± 3.5*
AMD High Dose	18.9 ± 2.8
Atorvastatin	20.3 ± 3.1

^{*}p < 0.05, **p < 0.01 vs. Control

Key Experimental Protocols

To ensure reproducibility and facilitate further investigation, the following are detailed methodologies from a key study on Anmeidan and atherosclerosis.

In Vivo Atherosclerosis Model

- Animal Model: Male ApoE-/- mice (8 weeks old) were used.
- Diet: Mice were fed a high-fat diet (21% fat, 0.15% cholesterol) for 12 weeks to induce atherosclerotic plaque formation.



• Treatment Groups:

- Control Group: Received distilled water by oral gavage.
- Anmeidan (AMD) Low Dose Group: Received 0.5 g/kg/day of Anmeidan extract by oral gavage.
- Anmeidan (AMD) High Dose Group: Received 1.0 g/kg/day of Anmeidan extract by oral gavage.
- Positive Control Group: Received Atorvastatin (10 mg/kg/day) by oral gavage.
- Duration: Treatment was administered for 8 weeks concurrently with the high-fat diet.
- Sample Collection: At the end of the treatment period, blood samples were collected for lipid analysis. The aortas were excised for plaque area analysis.
- Plaque Analysis: Aortas were stained with Oil Red O to visualize lipid-rich plaques. The plaque area was quantified using image analysis software.

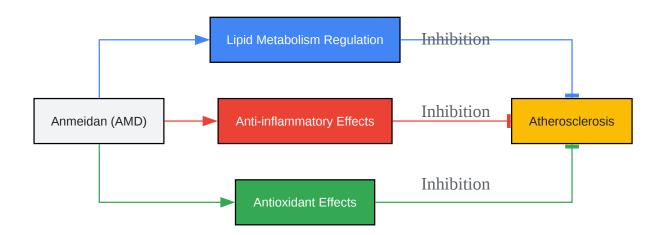
In Vitro Foam Cell Formation Assay

- Cell Line: RAW264.7 macrophages were used.
- Induction of Foam Cells: Macrophages were incubated with oxidized low-density lipoprotein (ox-LDL) (50 μg/mL) for 24 hours to induce foam cell formation.
- Treatment: Cells were pre-treated with different concentrations of Anmeidan extract (10, 50, 100 μg/mL) for 2 hours before the addition of ox-LDL.
- Analysis:
 - Oil Red O Staining: Lipid accumulation within the cells was visualized by Oil Red O staining and quantified by measuring the absorbance of the extracted dye.
 - Cholesterol Efflux Assay: The ability of the cells to efflux cholesterol to an acceptor (HDL)
 was measured using a fluorescently labeled cholesterol substrate.



Signaling Pathways and Mechanisms of Action

The therapeutic effects of Anmeidan are believed to be mediated through multiple signaling pathways. Network pharmacology analyses, combined with experimental validation, have begun to elucidate these complex interactions.

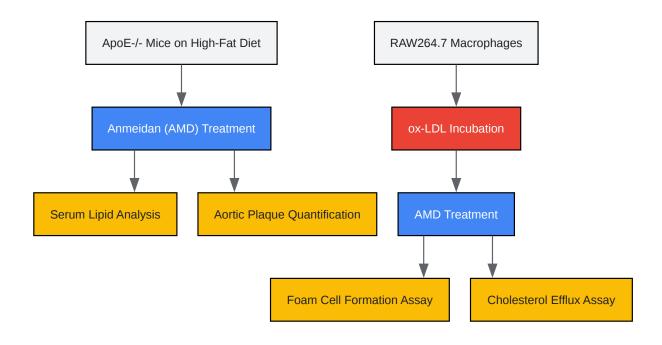


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Anmeidan's multi-target approach to atherosclerosis.

The diagram above illustrates the proposed multi-target mechanism of Anmeidan in combating atherosclerosis. It is believed to regulate lipid metabolism, reduce inflammation, and mitigate oxidative stress, all of which are key pathological processes in the development of atherosclerotic plaques.





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Workflow for in vivo and in vitro atherosclerosis studies.

This workflow diagram outlines the key steps in preclinical research on Anmeidan's antiatherosclerotic effects, from the in vivo animal model to in vitro cellular assays.

Conclusion and Future Directions

Anmeidan, a traditional Chinese herbal formula, holds significant promise as a multi-target therapeutic agent for complex conditions like atherosclerosis and insomnia. Its traditional use for promoting sleep is well-documented, and emerging scientific evidence supports its potential in cardiovascular health. However, to advance the clinical development of Anmeidan, further research is imperative. Future studies should focus on:

- Standardization of the Formula: The exact composition of the Anmeidan formula used in various studies needs to be clearly defined and standardized to ensure consistent and reproducible results.
- Elucidation of Active Compounds: Identifying the key bioactive compounds within the formula and understanding their individual and synergistic mechanisms of action is crucial.







 Clinical Trials: Rigorous, well-controlled clinical trials are necessary to establish the safety and efficacy of Anmeidan in human populations for both its traditional and novel applications.

By bridging the gap between traditional knowledge and modern scientific validation, the full therapeutic potential of Anmeidan can be unlocked for the benefit of patients worldwide.

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